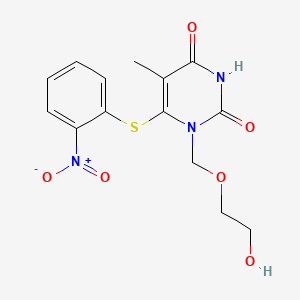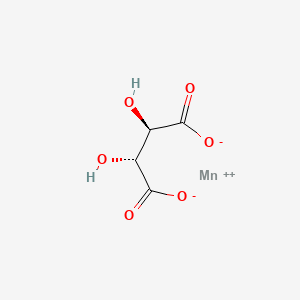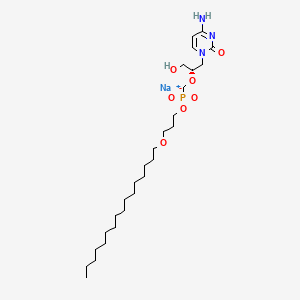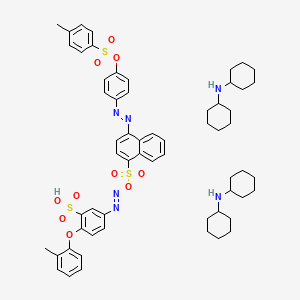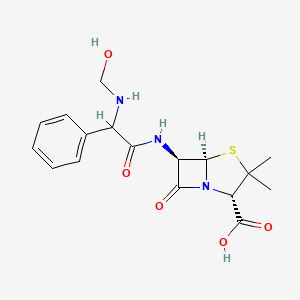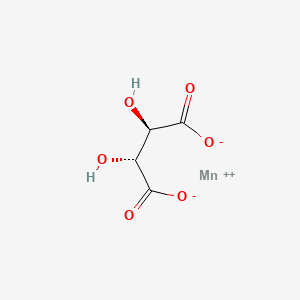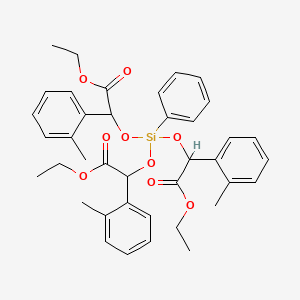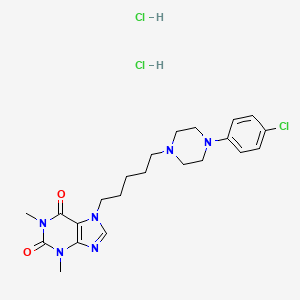
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride is a synthetic derivative of theophylline, a naturally occurring compound found in tea leaves and cocoa beans. This compound is known for its pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the p-chlorophenyl and piperazinyl groups enhances its biological activity and specificity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride typically involves multiple steps:
Formation of the p-chlorophenyl-piperazine intermediate: This step involves the reaction of p-chlorophenylamine with piperazine under controlled conditions.
Alkylation: The intermediate is then alkylated with a suitable alkyl halide to introduce the pentyl chain.
Coupling with Theophylline: The alkylated intermediate is then coupled with theophylline under specific conditions to form the final product.
Purification and Conversion to Dihydrochloride Salt: The final product is purified and converted to its dihydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for the synthesis steps.
Chromatographic techniques: for purification.
Crystallization: to obtain the dihydrochloride salt.
化学反応の分析
Types of Reactions
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidized derivatives: Various hydroxylated and ketone derivatives.
Reduced derivatives: Modified piperazine and phenyl groups.
Substituted products: Alkylated and acylated derivatives.
科学的研究の応用
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the effects of piperazine and phenyl substitutions on theophylline’s activity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in treating respiratory diseases, as well as its anti-inflammatory and bronchodilator properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
作用機序
The mechanism of action of Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride involves:
Inhibition of phosphodiesterase (PDE): This leads to an increase in cyclic AMP levels, resulting in bronchodilation.
Antagonism of adenosine receptors: This reduces bronchoconstriction and inflammation.
Modulation of intracellular calcium levels: This contributes to its muscle relaxant effects.
類似化合物との比較
Similar Compounds
Theophylline: The parent compound, known for its bronchodilator effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications.
Dyphylline: A derivative with a similar mechanism but different pharmacokinetic properties.
Uniqueness
Theophylline, 7-(5-(4-(p-chlorophenyl)-1-piperazinyl)pentyl)-, dihydrochloride is unique due to its enhanced specificity and potency, attributed to the p-chlorophenyl and piperazinyl substitutions. These modifications improve its pharmacological profile, making it a valuable compound in both research and therapeutic applications.
特性
CAS番号 |
81996-52-3 |
|---|---|
分子式 |
C22H31Cl3N6O2 |
分子量 |
517.9 g/mol |
IUPAC名 |
7-[5-[4-(4-chlorophenyl)piperazin-1-yl]pentyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C22H29ClN6O2.2ClH/c1-25-20-19(21(30)26(2)22(25)31)29(16-24-20)11-5-3-4-10-27-12-14-28(15-13-27)18-8-6-17(23)7-9-18;;/h6-9,16H,3-5,10-15H2,1-2H3;2*1H |
InChIキー |
CCQXDFPAKAAYMB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCCN3CCN(CC3)C4=CC=C(C=C4)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
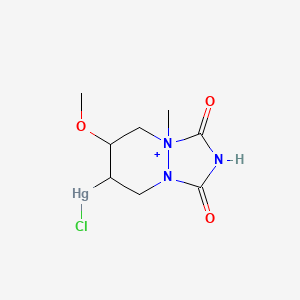
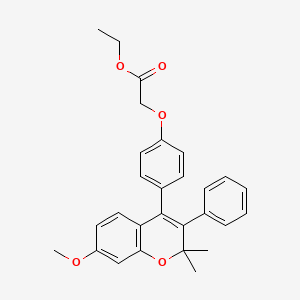
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
